Product packaging for Ptaquilosin(Cat. No.:CAS No. 124818-28-6)

Ptaquilosin

Cat. No.: B1197073
CAS No.: 124818-28-6
M. Wt: 236.31 g/mol
InChI Key: HDWVDSGSKCEKMA-PKINLEFWSA-N
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Description

Ubiquitous Distribution and Ecological Significance of Pteridium Species

Pteridium aquilinum, commonly known as bracken fern, is recognized as one of the most widespread and ecologically significant fern species globally. wikipedia.orgresearchgate.netwikiwand.com This perennial fern exhibits a cosmopolitan distribution, thriving across temperate and subtropical regions on all continents except Antarctica. wikipedia.orgresearchgate.netwikiwand.comnih.gov Its remarkable adaptability allows it to colonize diverse habitats, including forests, woodlands, heathlands, grasslands, and disturbed areas such as abandoned farmland and roadsides. wikipedia.orgwikiwand.com

Bracken fern is characterized by its aggressive growth habits and invasive potential, often forming dense stands that can outcompete native vegetation. wikipedia.orgresearchgate.netub.edu Ecologically, its extensive rhizome system contributes to soil stabilization, particularly in disturbed landscapes. wikipedia.org The presence of toxic compounds, including the precursor to ptaquilosin, serves as a natural deterrent to herbivores, influencing plant-animal interactions within its ecosystems. wikipedia.orgub.edu

The concentration of ptaquiloside (B1252988), the glycoside from which this compound is derived, varies significantly within different parts of the bracken fern and across growing seasons. nih.gov Generally, the highest concentrations are found in the young, developing parts of the plant, such as croziers and unfolding fronds, particularly during spring and early summer. nih.gov Rhizomes, the underground stems, typically contain lower concentrations. nih.gov

Table 1: Ptaquiloside Concentration Ranges in Pteridium aquilinum

Plant PartConcentration Range (µg/g dry weight)Source
Fronds213 – 2145
Rhizomes11 – 902

Historical Context of this compound Discovery and Initial Toxicological Observations

The discovery of ptaquiloside, the primary precursor to this compound, was a culmination of decades of veterinary and human medical observations linking the consumption of Pteridium species to various animal diseases, or toxicoses. In 1983, Yamada and co-workers successfully isolated and characterized ptaquiloside, identifying it as a norsesquiterpene glucoside. nih.gov This marked a significant breakthrough in understanding the chemical basis of bracken fern's toxicity.

Initial toxicological investigations quickly established ptaquiloside as the main carcinogen present in bracken ferns. nih.gov Early studies revealed its association with several observed conditions in livestock, including haemorrhagic disease and bright blindness in sheep. nih.gov Further research by Hirono et al. in 1984 demonstrated the carcinogenic potential of ptaquiloside in rats, where oral and parenteral administration induced neoplasms in the ileum and urinary bladder. Mechanistic studies by Ojika et al. in 1987 and 1989 proposed that ptaquiloside's carcinogenicity stemmed from its ability to cause DNA damage, specifically through the alkylation of the N3 position of adenine (B156593) mononucleotide. This foundational work laid the groundwork for understanding how this compound, as a subsequent transformation product, mediates its biological effects.

Current Research Landscape and Interdisciplinary Relevance of this compound Studies

The current research landscape surrounding this compound is highly interdisciplinary, reflecting the multifaceted nature of its impact. A central focus of ongoing studies involves the chemical transformations of ptaquiloside. Under weakly alkaline conditions, ptaquiloside readily loses its sugar moiety (glucose) to form this compound, which then converts into an unstable conjugated dienone intermediate, often referred to as pteridienone or bracken dienone. nih.gov This dienone is considered the ultimate carcinogen, acting as a potent electrophile that covalently binds to biological nucleophiles, including DNA, primarily at adenine (N-3) and guanine (B1146940) (N-7 and O-6) residues, forming DNA adducts. nih.gov this compound and the bracken dienone are highly unstable under acidic and neutral pH conditions but can be found in neutral to alkaline matrices like milk.

The detection of ptaquiloside and its degradation products, including this compound, in various environmental matrices and food chains highlights its broad relevance across disciplines:

Veterinary Science and Toxicology: Research continues to investigate the impact of bracken consumption on animal health, including acute haemorrhagic disease, bright blindness in sheep, and bovine enzootic haematuria and upper alimentary carcinoma in cattle. nih.gov Understanding the toxicokinetics of this compound in livestock is crucial for mitigating these animal diseases.

Environmental Science and Ecotoxicology: Studies focus on the leaching of ptaquiloside and its derivatives from bracken into soil and water bodies, including groundwater and surface water. nih.gov This research assesses the potential for environmental contamination and the factors influencing the degradation of these compounds in different environmental conditions. nih.gov

Chemistry and Biochemistry: Detailed mechanistic studies explore the chemical properties of this compound and its transformations, particularly its DNA alkylating ability and the formation of specific DNA adducts, which are central to its carcinogenic potential. nih.gov

Public Health: Concerns regarding human exposure to this compound and its precursors through contaminated food products, such as milk and meat from grazing animals, and drinking water, drive public health research. nih.gov

Agriculture and Ecology: Research in these fields aims to develop strategies for managing bracken fern as an invasive weed, considering its impact on land productivity and biodiversity, while also addressing the risks posed by its toxic compounds. wikipedia.orgresearchgate.netub.edu

Emerging research also explores the selective toxicity of ptaquiloside against certain cancer cells, suggesting a potential, albeit complex, avenue for therapeutic applications, though this remains an area of ongoing investigation. The interdisciplinary nature of this compound research underscores the need for integrated approaches to address the complex challenges posed by this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O3 B1197073 Ptaquilosin CAS No. 124818-28-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124818-28-6

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

(2R,3aR,7S,7aS)-3a,7-dihydroxy-2,5,7-trimethylspiro[3,7a-dihydro-2H-indene-6,1'-cyclopropane]-1-one

InChI

InChI=1S/C14H20O3/c1-8-6-14(17)7-9(2)13(4-5-13)12(3,16)11(14)10(8)15/h7-8,11,16-17H,4-6H2,1-3H3/t8-,11-,12+,14-/m1/s1

InChI Key

HDWVDSGSKCEKMA-PKINLEFWSA-N

SMILES

CC1CC2(C=C(C3(CC3)C(C2C1=O)(C)O)C)O

Isomeric SMILES

C[C@@H]1C[C@]2(C=C(C3(CC3)[C@@]([C@H]2C1=O)(C)O)C)O

Canonical SMILES

CC1CC2(C=C(C3(CC3)C(C2C1=O)(C)O)C)O

Other CAS No.

124818-28-6

Synonyms

ptaquilosin

Origin of Product

United States

Ptaquilosin Biosynthesis and Biotransformation Pathways

Elucidation of Ptaquiloside (B1252988) Biosynthesis in Pteridium Ferns

Ptaquiloside, the precursor to ptaquilosin, is a norsesquiterpene glucoside produced by bracken ferns, predominantly Pteridium aquilinum, during their metabolism. wikipedia.orgwikiwand.com This compound is recognized as the primary carcinogen of these ferns. wikipedia.org The biosynthesis of terpenoids, including ptaquiloside, is linked to the primary metabolism of plants. nih.gov The initial step in this process involves the formation of the isoprene (B109036) backbone, isopentenyl pyrophosphate (IPP), primarily through the mevalonic acid pathway and partially via the glyceraldehyde phosphate/red vinyl acid pathway. nih.gov Ptaquiloside is formed in varying amounts across all organs of affected Pteridium species. mdpi.com

Chemical Transformation Pathways of this compound

Ptaquiloside has an unstable chemical structure and readily undergoes glucose liberation, leading to the formation of this compound. wikipedia.orgwikiwand.com This hydrolysis is a key step in activating the compound. acs.org Under weakly alkaline conditions, ptaquiloside and its aglycone, this compound, are converted into an unstable conjugated dienone intermediate, often referred to as ptaquilodienone or bracken dienone. wikipedia.orgwikiwand.complos.orgresearchgate.net This dienone is considered the activated form of ptaquiloside and is a potent electrophile, capable of reacting directly with biological nucleophiles such as amino acids, nucleosides, and nucleotides. wikipedia.orgwikiwand.com The cyclopropyl (B3062369) group within the dienone structure is highly reactive due to its conjugation with the keto group and its formation of a cyclopropyl carbinol system. wikipedia.orgwikiwand.com

This compound and its dienone intermediate can undergo further transformations, notably aromatization. Under acidic conditions (pH < 4), ptaquiloside gradually aromatizes with the elimination of D-glucose to form this compound, which then further converts into pterosin B (PtB). wikipedia.orgwikiwand.comresearchgate.net Pterosin B is a stable, non-toxic indanone derivative. mdpi.comresearchgate.net In contrast, the dienone intermediate is extremely unstable under acidic conditions and is immediately converted to pterosin B in pure aqueous solutions. plos.org The formation of pterosin B from ptaquiloside is a degradation pathway that renders the compound non-toxic. mdpi.com

Factors Influencing this compound Degradation and Stability

The degradation speed of ptaquiloside in the environment is significantly influenced by pH and temperature. wikipedia.org The hydrolysis of ptaquiloside follows first-order kinetics across various pH and temperature conditions. nih.gov

pH Influence: Ptaquiloside decomposes more rapidly at pH values below 4.3 and above 6.3, with the minimum hydrolysis rate observed around pH 5.5. researchgate.net The reaction is acid-mediated at pH lower than 4.43 (±0.32) and base-mediated at pH higher than 6.39 (±0.28). nih.gov Ptaquiloside remains relatively stable for 72 hours in groundwater with a neutral pH (6.5–7.5).

Temperature Influence: High temperatures, specifically at least 25 °C, facilitate ptaquiloside degradation. wikipedia.org The hydrolysis of ptaquiloside at pH 4.46 is strongly temperature-dependent, with an activation energy of 74.4 (±2.6) kJ mol⁻¹. nih.gov Storage at -80 °C is recommended for long-term stability (over 6 months).

The following table summarizes the rate constants for ptaquiloside hydrolysis at 22°C:

Hydrolysis TypeRate Constant (h⁻¹)pH Range
Acid-catalyzed25.70 (±0.96)< 4.43
Base-catalyzed4.83 (±0.03) × 10⁴> 6.39
Neutral9.49 (±6.02) × 10⁻⁴~5.5
nih.gov

Microorganisms play a role in the environmental biotransformation of this compound. Ptaquiloside, due to its excellent water solubility, can leach from bracken plants into soil and water layers, where it undergoes hydrolytic degradation processes. mdpi.com The degradation speed of ptaquiloside in soil is affected by factors including acidity, clay content, carbon content, temperature, and presumably microbioactivity. wikipedia.org Microbial biotransformation, also known as microbial metabolism or biocatalysis, involves microorganisms such as bacteria, fungi, and yeasts transforming organic compounds. firsthope.co.in This process is a highly versatile and valuable tool for modifying organic compounds in an eco-friendly and sustainable way, with applications in environmental management, including the biodegradation of pollutants. nmb-journal.com Microorganisms possess exceptional abilities to catabolize xenobiotic compounds through various genes, enzymes, and degradation pathways. nih.gov

Metabolic Fate of this compound in Animal Models

This compound is not typically ingested directly in significant quantities but is rather formed in vivo from its precursor, ptaquiloside. Ptaquiloside (PTA) is known to be unstable and readily undergoes hydrolysis under various physiological conditions, particularly in aqueous and alkaline environments, leading to the liberation of a glucose molecule and the formation of the aglycone, this compound wikipedia.orgwikiwand.commdpi.com. This transformation is a crucial initial step in the metabolic processing of the bracken toxin within animal systems.

Once formed, this compound itself is highly reactive. Under weakly alkaline conditions, it is converted into an unstable conjugated dienone intermediate, often referred to as the bracken dienone or pteridienone wikipedia.orgwikiwand.commdpi.com. This dienone is considered the activated form and the ultimate carcinogen of bracken ferns, acting as a potent alkylating agent that can react with biological nucleophiles such as amino acids, nucleosides, and nucleotides, including DNA wikipedia.orgwikiwand.commdpi.comresearchgate.net. Subsequently, this dienone can undergo further transformation, typically by absorbing water, to yield the more stable and generally considered non-toxic aromatic compound, pterosin B (PTB) wikipedia.orgmdpi.com.

Degradation and Metabolite Formation in Ruminant Systems

In ruminant animals, such as cattle, the degradation of ptaquiloside, and consequently the formation and subsequent metabolism of this compound, occurs rapidly within the rumen environment. In vitro studies using rumen fluid have demonstrated that ptaquiloside is lost within minutes, indicating a swift degradation process wikipedia.orgnih.gov. This degradation is primarily driven by enzymes and/or microorganisms present in the ruminal fluid, as sterilized (boiled) ruminal fluid does not exhibit the same degradative capacity wikipedia.org.

The conversion of ptaquiloside to this compound, and then to pterosin B, is a key pathway in ruminants. The molar ratio between ptaquiloside and pterosin B can be less than 1, suggesting that other by-products may form depending on the complex in-vivo conditions, which include hydrolysis, enzymatic activity, temperature, and interactions with other ingested materials wikipedia.org. While pterosin B is a significant end-product, it only accounts for a fraction of the initial ptaquiloside, with studies showing pterosin B amounting to 10-16% of the added ptaquiloside in rumen incubation studies nih.gov.

The degradation of ptaquiloside under alkaline conditions, such as those found in ruminant urine (pH approximately 8), also leads to its breakdown into pterosin B and other metabolites wikipedia.org. This highlights the pH-dependent nature of this compound's stability and its subsequent transformation into less reactive or inactive compounds.

Table 1: Key Transformations of Ptaquiloside in Ruminant Systems

StepReactantProductConditions/LocationNotes
1PtaquilosideThis compoundAqueous solutions, physiological pH, RumenGlucose liberation, enzymatic/microbial activity wikipedia.orgmdpi.comnih.gov
2This compoundBracken DienoneWeakly alkaline conditionsHighly reactive intermediate, ultimate carcinogen wikipedia.orgwikiwand.commdpi.com
3Bracken DienonePterosin BAqueous conditionsStable, generally non-toxic end-product wikipedia.orgmdpi.com

Absorption and Excretion Dynamics of this compound Metabolites in In Vivo Studies

Direct absorption of ptaquiloside from the gastrointestinal tract in ruminants appears to be limited or non-existent following oral administration of bracken extract or dried bracken fern wikipedia.orgnih.gov. Instead, the rapid degradation of ptaquiloside in the rumen suggests that it is primarily its metabolites, particularly pterosin B, that are absorbed and enter systemic circulation wikipedia.orgnih.gov.

In vivo studies in cattle have provided insights into the toxicokinetic profile of ptaquiloside and its metabolites. When ptaquiloside is administered intravenously, it exhibits a rapid decrease in plasma concentration, becoming undetectable within 12 hours. The mean residence time (MRT) for ptaquiloside after intravenous administration was approximately 3.4 hours, with a clearance rate of 0.39 L h⁻¹ kg⁻¹ wikipedia.org. A significant portion of the intravenously administered ptaquiloside is converted to pterosin B in the bloodstream wikipedia.orgnih.gov.

Both ptaquiloside and its metabolite, pterosin B, are excreted in the urine following intravenous administration wikipedia.orgnih.gov. Studies have shown that up to 41% of the administered dose can be recovered in urine as ptaquiloside and pterosin B, with the majority excreted within the first 4 hours wikipedia.orgresearchgate.net. Specifically, about 30% of the dose was recovered as ptaquiloside and 12% as pterosin B after 12 hours following intravenous administration wikipedia.org. Pterosin B has also been detected in both plasma and urine after oral administration of bracken, further supporting the concept that ptaquiloside is degraded in the rumen, and its metabolites are subsequently absorbed and excreted wikipedia.orgnih.gov. Notably, these compounds (ptaquiloside and pterosin B) were not found to be conjugated with glucuronic acid or sulfate (B86663) prior to excretion wikipedia.org.

The presence of ptaquiloside and its derivatives, including pterosin B, has also been detected in milk and meat of affected livestock, indicating a potential for transfer into the food chain wikipedia.orgresearchgate.netub.edu.

Table 2: Excretion Dynamics of Ptaquiloside and Pterosin B in Cattle (Intravenous Administration)

CompoundRecovery in Urine (after 12 hours)Primary Excretion TimeConjugation
Ptaquiloside~30% of dose wikipedia.orgWithin first 4 hours wikipedia.orgNot conjugated with glucuronic acid or sulfate wikipedia.org
Pterosin B~12% of dose wikipedia.orgWithin first 4 hours wikipedia.orgNot conjugated with glucuronic acid or sulfate wikipedia.org

Molecular and Cellular Mechanisms of Ptaquilosin Activity

Molecular Activation: Formation and Reactivity of Ptaquilodienone

Ptaquilosin, the aglycone of ptaquiloside (B1252988), is not directly the ultimate carcinogen. Instead, ptaquiloside, the precursor, undergoes a crucial molecular activation step. Under weakly alkaline or physiological conditions, ptaquiloside readily liberates D-glucose to yield this compound. wikipedia.org this compound is then converted into an unstable conjugated dienone intermediate, known as ptaquilodienone. wikipedia.orgwikiwand.com This ptaquilodienone is the activated form and acts as a highly reactive electrophile. wikipedia.orgwikiwand.comacs.org Its potent electrophilic nature is attributed to the presence of a cyclopropyl (B3062369) carbinol system, which facilitates the formation of a stable non-classical cation. wikipedia.orgwikiwand.com This reactivity allows ptaquilodienone to act as a powerful alkylating agent, directly reacting with various biological nucleophiles, including amino acids, nucleosides, and nucleotides. wikipedia.orgwikiwand.com

DNA Adduct Formation and Genotoxic Mechanisms

The highly reactive ptaquilodienone readily interacts with DNA, forming covalent adducts that disrupt its normal structure and function. wikipedia.orgacs.org

Ptaquilodienone primarily targets purine (B94841) bases within DNA. Alkylation predominantly occurs at the N3 position of adenine (B156593) and the N7 position of guanine (B1146940) residues. wikipedia.orgacs.org Studies have identified N3-alkyladenine and N7-alkylguanine as the major DNA adducts formed upon reaction of ptaquilodienone with DNA. acs.orgresearchgate.net In reactions with salmon sperm DNA, N7-alkylguanine was found to be formed in a 3-fold excess compared to N3-alkyladenine. acs.org Furthermore, recent research has demonstrated that ptaquilodienone also produces an O6-alkylguanine adduct (O6-PTBguanine) in DNA. acs.orgnih.gov This O6-guanine adduct is particularly significant due to its known mutagenic potential. acs.orgnih.gov

The formation of these DNA adducts has severe consequences for DNA integrity. Alkylation of adenine and guanine residues by ptaquilodienone induces spontaneous depurination. wikipedia.orgacs.org Depurination is a chemical reaction where the β-N-glycosidic bond is hydrolytically cleaved, releasing the purine base (adenine or guanine) and leaving an apurinic (AP) site in the DNA backbone. sigmaaldrich.comwikipedia.org The resulting abasic sites are highly unstable and can lead to the cleavage of the DNA chain. acs.orgsigmaaldrich.comnobelprize.org Studies have shown that treatment of double-stranded plasmid DNA with ptaquilodienone (but not ptaquiloside) followed by heating resulted in DNA cleavage, which was attributed to alkylation at adenine and guanine sites, subsequent depurination, and chain cleavage at the abasic sites. acs.org The alkylation of adenine by ptaquiloside, followed by depurination and errors during DNA synthesis, has been linked to the activation of the H-ras proto-oncogene in the ileum of calves fed bracken. wikipedia.orgresearchgate.net

This compound's genotoxicity is further exacerbated by its ability to interfere with DNA repair pathways, particularly the repair of O6-alkylguanine adducts. The O6-methylguanine-DNA methyltransferase (MGMT) enzyme is a crucial DNA repair protein that removes alkyl groups from the O6 position of guanine, thereby preventing mutations and cell death. frontiersin.org However, the O6-PTBguanine adduct formed by ptaquilodienone is poorly repaired by MGMT. acs.orgnih.gov This poor repair efficiency means that the O6-PTBguanine adduct can persist in the DNA, increasing its mutagenic potential and contributing to carcinogenicity. acs.orgnih.gov

Genotoxicity and Mutagenicity Studies In Vitro

In vitro studies have been instrumental in elucidating the genotoxic and mutagenic properties of this compound and its active metabolite.

Unscheduled DNA Synthesis (UDS) assays are a common in vitro method used to detect DNA damage that triggers DNA repair synthesis. nih.govoecd.org These assays measure the incorporation of radiolabeled thymidine (B127349) into DNA during periods outside of normal DNA replication (S-phase), indicating DNA repair activity in response to damage. oecd.org this compound has been shown to induce UDS in vitro, indicating its ability to cause DNA damage that elicits a repair response. researchgate.net While specific detailed data tables for this compound's UDS activity were not extensively found in the immediate search results, the general principle is that a positive UDS result signifies genotoxicity. nih.govoecd.org

Table 1: Key DNA Adducts Formed by Ptaquilodienone

DNA BaseAlkylation SiteAdduct TypeRepair Efficiency by MGMTSignificance
AdenineN3N3-AlkyladenineNot directly applicableLeads to depurination, DNA strand cleavage. wikipedia.orgacs.org
GuanineN7N7-AlkylguanineNot directly applicableMajor adduct, leads to depurination, DNA strand cleavage. wikipedia.orgacs.org
GuanineO6O6-PTBguaninePoorly repairedHighly mutagenic, contributes to carcinogenicity. acs.orgnih.gov

Interactions with Cellular Macromolecules Beyond DNA

Modulation of Cellular Signaling Pathways

The DNA damage induced by this compound significantly modulates various cellular signaling pathways, influencing processes such as DNA repair, cell cycle progression, apoptosis, and oncogene activation.

This compound's genotoxic effects activate key signaling pathways involved in the DNA damage response (DDR) . Specifically, it leads to the activation of the Ataxia Telangiectasia and Rad3-related (ATR)-Checkpoint Kinase 1 (Chk1) pathway nih.gov. Activation of the ATR-Chk1 pathway, a crucial component of the DDR, subsequently results in increased expression of proteins associated with DNA repair and cell cycle regulation, most notably the tumor suppressor protein P53 nih.gov. P53 plays a vital role in maintaining genomic integrity by initiating cell cycle arrest, DNA repair, or apoptosis in response to DNA damage nih.govnih.gov.

The disruption of genomic integrity by this compound also directly impacts cell cycle regulation . The activation of P53, a consequence of DNA damage, can lead to cell cycle arrest, preventing the replication of damaged DNA nih.govnih.gov. Research findings indicate that exposure to ptaquiloside (which converts to this compound) can cause significant reductions in cell viability and induce apoptosis in human gastric epithelial cells nih.gov. Furthermore, ptaquiloside has been shown to cause frameshift events in intron 2 of the P53 gene, highlighting its direct mutagenic potential nih.gov.

A critical aspect of this compound's cellular mechanism involves the activation of the H-Ras proto-oncogene . The alkylation of adenine by ptaquiloside (or its aglycone this compound) at codon 61, followed by depurination and errors during DNA synthesis, leads to the activation of the H-Ras proto-oncogene wikipedia.orgmdpi.comresearchgate.netresearchgate.netnih.gov. Mutations in H-Ras are known to cause its permanent activation, which is a significant event in malignant transformation and the subsequent development of cancers researchgate.net.

Beyond DNA repair and cell cycle control, environmental mutagens, including those that form DNA adducts like this compound, have been implicated in mediating inflammation-associated pathways nih.gov. While the precise mechanisms are still being explored, there is evidence suggesting that such mutagens can influence elements like nuclear factor-κB (NF-κB), signal transducer and activator of transcription 1 (STAT1), and interferon regulatory factor 3 (IRF3), and can lead to the activation of caspases, thereby guiding inflammation that contributes to carcinogenesis nih.gov. Ptaquiloside has also been linked to chronic inflammatory responses researchgate.net.

The table below summarizes the key signaling pathways modulated by this compound and their observed effects:

Signaling Pathway/ComponentEffect of this compoundResearch Findings/Mechanism
DNA Damage Response (DDR)ActivationInduces DNA strand breaks; activates ATR-Chk1 pathway, leading to increased P53 expression. nih.gov
Cell Cycle RegulationDisruption/ArrestP53 activation can lead to cell cycle arrest; observed reductions in cell viability. nih.govnih.gov
ApoptosisInductionIncreased rates of apoptosis in human gastric epithelial cells. nih.gov
H-Ras Proto-oncogeneActivationAlkylation of adenine in codon 61, followed by depurination and faulty DNA synthesis, leads to H-Ras activation, promoting malignant transformation. wikipedia.orgmdpi.comresearchgate.netresearchgate.netnih.gov
Inflammation-associated pathwaysModulationEnvironmental mutagens, including this compound, can mediate inflammation-associated pathways; linked to chronic inflammatory responses. researchgate.netnih.gov

Ptaquilosin Distribution, Environmental Fate, and Ecological Dynamics

Quantitative Distribution of Ptaquilosin in Pteridium Plant Tissues

Ptaquiloside (B1252988), the precursor to this compound, is found in various parts of the Pteridium plant, with concentrations varying significantly based on phenological stage and specific plant part cabidigitallibrary.orgup.ac.za.

Variations Across Phenological Stages and Plant Parts

Ptaquiloside concentrations are highest in the young, actively growing parts of the bracken fern cabidigitallibrary.org. Specifically, the tips of croziers (young, curled fronds) and immature fronds exhibit the highest levels cabidigitallibrary.org. As fronds mature, the concentration of ptaquiloside diminishes, with the lowest levels found in the dark green pinnae of more mature plants cabidigitallibrary.org.

Seasonal variations also influence Ptaquiloside content, with the highest levels typically observed in the springtime, which then decline throughout the winter cabidigitallibrary.org. The content of ptaquiloside in bracken fern can vary widely, from nearly undetectable levels to approximately 13 mg/g of plant dry matter mdpi.com. Significant variations in Ptaquiloside concentration have been identified across different taxa of Pteridium, suggesting a genetic component or other influencing factors cabidigitallibrary.org. For instance, bracken collected from areas with common bovine enzootic haematuria often showed much higher concentrations (frequently >2000 mg kg⁻¹) compared to those from other regions (<100 ppm) cabidigitallibrary.org.

Plant Part/StagePtaquiloside Concentration TrendNotes
Young/Immature Fronds (Croziers)HighestTips of croziers and immature fronds cabidigitallibrary.org.
Mature FrondsDecreasingConcentrations diminish with increasing maturity, lowest in dark green pinnae cabidigitallibrary.org.
Spring SeasonHighestLevels decline throughout the winter cabidigitallibrary.org.
Different Taxa/StrainsHighly VariableRanges from &lt;100 ppm to &gt;2000 mg kg⁻¹ cabidigitallibrary.org.

Concentrations in Spores and Rhizomes

The concentration of Ptaquiloside in rhizomes generally tends to be lower (less than 1.2 mg/g) during leaf development compared to what is found later in mature fronds nih.govresearchgate.net. Storage rhizomes may contain more Ptaquiloside than those carrying the shoot system nih.govresearchgate.net. However, some studies indicate that rhizomes, particularly those taken from below the soil surface, may contain negligible or no Ptaquiloside cabidigitallibrary.org. Conversely, other findings have reported Ptaquiloside presence in rhizomes cabidigitallibrary.org. The Ptaquiloside level in the root system developing from the rhizome is typically very low, ranging from 0.005 to 0.230 mg/g nih.govresearchgate.net.

Regarding spores, the Ptaquiloside content is very low, often less than 20 µg/g (0.002 mg/g) nih.gov. While spores can travel for hundreds of miles, and human exposure to heavy spore concentrations is possible, the presence of Ptaquiloside in bracken fern spores remains to be definitively demonstrated in some studies cabidigitallibrary.org. However, other research suggests that carcinogenic or mutagenic compounds are present in spores cabidigitallibrary.org.

Plant PartPtaquiloside ConcentrationNotes
Rhizomes (general)Typically &lt;1.2 mg/gLower during leaf development; storage rhizomes may contain more nih.govresearchgate.net. Below-surface rhizomes may have no detectable ptaquiloside cabidigitallibrary.org.
Root System (from rhizome)0.005–0.230 mg/gVery low levels nih.govresearchgate.net.
SporesVery low, often &lt;20 µg/g (0.002 mg/g)Presence of ptaquiloside in spores has been debated, but other carcinogenic/mutagenic compounds may be present cabidigitallibrary.orgnih.gov.

Environmental Release and Transport Mechanisms

Ptaquiloside is highly water-soluble, which significantly influences its environmental release and transport wikipedia.orgwikiwand.commdpi.comresearchgate.net.

Leaching from Plant Biomass into Soil and Water Systems

Ptaquiloside can be released from bracken fern biomass into the environment primarily through leaching, driven by precipitation events researchgate.netfood.gov.uknih.govnih.govresearchgate.netdtu.dk. Studies have shown that exposing fresh mature bracken fronds to water aerosols can cause 0.18-0.24% of the Ptaquiloside in the fronds to dissolve into the water food.gov.uk. The amount leaching from young or decaying fronds might be greater, though data is limited food.gov.uk.

Once released, Ptaquiloside enters the soil. Soils at sites where Pteridium aquilinum grows have been found to contain Ptaquiloside, with concentrations ranging from 0.22 to 8.49 mg/kg food.gov.uk. A significant portion of the Ptaquiloside produced in the bracken canopy can be washed off by precipitation, with estimates ranging from 4.4% to an average of 48% of the total Ptaquiloside produced nih.govnih.govdtu.dk. This wash-off can result in loads in the soil often in the order of mg m⁻², with a maximum of up to 13 mg m⁻² in a single rain event nih.gov.

Hydrological Transport Pathways: Surface and Groundwater Contamination

The water solubility of Ptaquiloside facilitates its transport through hydrological pathways, leading to contamination of both surface and groundwater systems researchgate.netfood.gov.ukresearchgate.netdtu.dkenvirolink.govt.nznih.goverwiki.net. Run-off from bracken-infested land can lead to contamination of private and municipal water supplies food.gov.uk.

Leaching of Ptaquiloside into the soil and subsequently into groundwater occurs in pulses, which are directly connected to precipitation events researchgate.netnih.govdtu.dk. This pulsed transport is consistent with observations of fast Ptaquiloside transport under both laboratory and field conditions dtu.dk. Macropore transport, which involves water movement through larger soil pores or cracks, is a significant mechanism, contributing to a substantial portion (e.g., 72%) of the total mass of Ptaquiloside leached, especially during events with the highest concentrations nih.govdtu.dk.

Ptaquiloside has been detected in underground water and dry soil around bracken fern vegetation wikipedia.orgwikiwand.com. Groundwater samples collected below a Danish bracken stand showed Ptaquiloside concentrations of 3.8 ± 0.24 µg/L researchgate.net. Modeled maximum simulated concentrations at 50 cm depth can reach up to 4.39 µg L⁻¹ nih.gov, or even higher in soil solution, with maximum pore water concentrations up to 4,820 ng L⁻¹ (4.82 µg L⁻¹) during pulse events researchgate.net.

Modeling Environmental Fate and Leaching Dynamics (e.g., Mechanistic Models)

Mechanistic models are employed to understand and predict the environmental fate of Ptaquiloside in the soil-plant-atmosphere continuum nih.govnih.govdtu.dk. The DAISY model, for example, has been adapted to simulate Ptaquiloside dynamics, encompassing processes such as toxin generation in the canopy, wash-off by precipitation, and toxin recovery in the canopy after depletion events nih.govnih.govdtu.dk.

These models simulate the transport of the toxin in the soil using equations like the advection-dispersion equation, considering weak sorption and degradation nih.gov. Model results indicate that Ptaquiloside degrades rapidly once in the soil, particularly during summer due to higher soil temperatures nih.gov. While a significant portion of the Ptaquiloside input to the soil is degraded (e.g., 99.9%), a small fraction (e.g., 0.1%) can still leach into the soil nih.gov.

Predicted environmental concentrations (PECs) during single events are often in the order of µg L⁻¹, potentially reaching up to 60 µg L⁻¹ for worst-case scenarios nih.gov. Another model simulation indicated maximum simulated concentrations at 50 cm depth up to 4.39 µg L⁻¹ nih.gov. These modeling efforts provide valuable insights into the complex dynamics of Ptaquiloside in the environment, identifying areas with high bracken density, high summer precipitation, and fast-transporting soils as most vulnerable to surface and groundwater pollution by phytotoxins nih.gov.

Environmental ProcessQuantitative Data/ObservationsNotes
Wash-off from Fronds (by water aerosols)0.18-0.24% of Ptaquiloside in frondsFrom fresh mature fronds food.gov.uk.
Ptaquiloside Washed Off by Precipitation (from canopy)4.4% (one model) to 48% (another model average)Varies by model and conditions nih.govnih.govdtu.dk.
Soil Concentrations (in bracken areas)0.22-8.49 mg/kgWater-soluble Ptaquiloside in soil food.gov.uk.
Degradation in Soil~99.9% of total input removedRapid degradation, especially in summer nih.govnih.gov.
Leaching to Soil (percentage of input)~0.1%Fraction that leaches into the soil nih.gov.
Groundwater/Pore Water Concentrations (simulated/observed)Up to 60 µg L⁻¹ (worst-case PEC) nih.gov Up to 4.39 µg L⁻¹ (simulated at 50 cm depth) nih.gov 3.8 ± 0.24 µg/L (observed in groundwater) researchgate.net Up to 4,820 ng L⁻¹ (4.82 µg L⁻¹) (max pore water) researchgate.netLeaching occurs in pulses linked to precipitation; macropore transport is significant researchgate.netnih.govdtu.dk.

Advanced Analytical Methodologies for Ptaquilosin Research

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is paramount for isolating ptaquilosin and its derivatives from complex matrices, enhancing detection limits, and minimizing matrix interferences in subsequent analytical steps.

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a widely utilized technique for the clean-up and pre-concentration of ptaquiloside (B1252988) (PTA) and pterosin B (PtB) from various sample types. For biological fluids such as plasma, urine, and milk, Oasis HLB SPE cartridges have been successfully employed for sample preparation. wikiwand.com This method allows for the pre-concentration of analytes prior to Liquid Chromatography-Mass Spectrometry (LC-MS) quantification. wikiwand.com

Research has demonstrated varying recovery rates for PTA and PtB across different biological matrices using SPE. For instance, average recoveries for PTA were reported as 71% in plasma, 88% in urine, and 77% in milk. For PtB, the recoveries were 75% in plasma, 82% in urine, and 63% in milk. wikiwand.com

Table 1: Average Recovery Rates of Ptaquiloside (PTA) and Pterosin B (PtB) via SPE (This table is designed to be interactive in a digital format, allowing for sorting and filtering.)

CompoundPlasma Recovery (%) wikiwand.comUrine Recovery (%) wikiwand.comMilk Recovery (%) wikiwand.com
Ptaquiloside718877
Pterosin B758263

In environmental water samples, SPE is integral for the clean-up and pre-concentration of PTA and PtB before Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis. nih.gov Oasis MAX cartridges have also been noted for their efficiency in SPE, potentially requiring less eluent compared to HLB columns. Generic SPE procedures, sometimes involving multiple sorbent phases in series, are also applied for screening a broad range of natural toxins, including plant toxins, in surface waters. SPE protocols typically involve steps such as conditioning, equilibration, sample loading, washing, and elution. Simplified three-step SPE protocols (load, wash, elution) using water-wettable sorbents like Oasis HLB have been developed to reduce processing time and solvent consumption, proving effective for a wide range of compounds by eliminating the conditioning and equilibration steps.

Polyamide Resin Column Clean-up

Polyamide resin column clean-up is another technique employed for the purification of ptaquiloside. This method involves an aqueous extraction of ptaquiloside at room temperature, followed by purification through a polyamide resin column. wikiwand.com This clean-up step is crucial for removing impurities that could interfere with subsequent analytical quantification. The reported mean recovery of standards through this method was 95% when measured as ptaquiloside and 89% when measured as pterosin B, highlighting its effectiveness in retaining the target analytes. wikiwand.com

Chromatographic and Spectrometric Quantification Methods

Chromatographic and spectrometric techniques are indispensable for the precise quantification and identification of this compound and its related compounds, offering high sensitivity and selectivity.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and robust method widely used for the quantification of ptaquiloside and pterosin B, particularly in challenging matrices like environmental water samples. nih.gov This technique combines the high chromatographic resolution of UPLC with the specificity and sensitivity of tandem mass spectrometry.

A developed UPLC-MS/MS method for ptaquiloside and pterosin B in environmental water samples, including pre-concentration via SPE, achieved a rapid total run cycle of 5 minutes. nih.gov The method demonstrated excellent detection limits, with 8 ng/L for ptaquiloside and 4 ng/L for pterosin B. nih.gov The incorporation of loganin (B1675030) as an internal standard further improved the repeatability of the determination for both analytes. nih.gov

UPLC-MS/MS methods are favored for their practicality, sensitivity, and selectivity in quantifying compounds in diverse matrices. While specific parameters for this compound (the aglycone) are not detailed in the provided literature, the success of UPLC-MS/MS for ptaquiloside and pterosin B suggests its applicability, potentially with optimized conditions to account for this compound's specific chemical properties and stability.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are fundamental analytical tools for the quantification of ptaquiloside and pterosin B in various matrices, including biological fluids and bracken ferns. wikiwand.com

For biological samples, LC-MS quantification following SPE clean-up has been established for ptaquiloside (PTA) and pterosin B (PtB) in plasma, urine, and milk. wikiwand.com The method's limits of quantification (LOQ) illustrate its sensitivity across different matrices:

Table 2: Limits of Quantification (LOQ) for Ptaquiloside (PTA) and Pterosin B (PtB) via LC-MS (This table is designed to be interactive in a digital format, allowing for sorting and filtering.)

CompoundPlasma LOQ (ng/mL) wikiwand.comUndiluted Urine LOQ (ng/mL) wikiwand.comMilk LOQ (ng/mL) wikiwand.com
Ptaquiloside1.2525.8
Pterosin B3.7335.3

Beyond PTA and PtB, LC-MS methods have been developed for the simultaneous quantification of other illudane (B1247565) glycosides and their corresponding pterosins in bracken ferns, including ptesculentoside (PTE), caudatoside (CAU), and pterosins G, A, and B. These methods achieve chromatographic separation within a short timeframe, typically 5 minutes. The linear range of quantification for PTA and pterosin B was observed to be 20-500 µg/L, while for other related compounds, it was 10-250 µg/L, with high correlation coefficients (r > 0.999). Detection limits for PTE, CAU, and PTA ranged from 0.08-0.26 µg/L, and for the pterosins, they were 0.01-0.03 µg/L.

Table 3: Detection Limits for Illudane Glycosides and Pterosins via LC-MS (This table is designed to be interactive in a digital format, allowing for sorting and filtering.)

CompoundDetection Limit (µg/L)
Ptesculentoside0.08 - 0.26
Caudatoside0.08 - 0.26
Ptaquiloside0.08 - 0.26
Pterosins (G, A, B)0.01 - 0.03

LC-MS and LC-MS/MS offer a powerful and versatile approach for the quantitative analysis of organic molecules, making them the techniques of choice for many applications requiring high sensitivity and accuracy, especially for trace concentrations in complex samples.

Quantitative Analysis of this compound and Its Metabolites in Environmental and Biological Samples

The quantitative analysis of this compound and its related compounds, primarily its glucoside precursor ptaquiloside (PTA) and the stable degradation product pterosin B (PtB), presents significant analytical challenges due to their chemical instability and low concentrations in various matrices mdpi.commdpi.comnih.govplos.org. This compound, the aglycone of ptaquiloside, is highly reactive and readily converts to other forms, including the ultimate carcinogen, bracken dienone, and subsequently to pterosin B plos.orgcabidigitallibrary.orgwikiwand.comajol.info. Therefore, analytical methodologies often focus on quantifying ptaquiloside and/or pterosin B as indicators of this compound exposure mdpi.comajol.inforesearchgate.net.

Advanced Analytical Methodologies

Modern analytical chemistry has led to the development of robust and sensitive methods for detecting and quantifying this compound and its metabolites in complex environmental and biological samples mdpi.com. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are widely adopted techniques due to their high sensitivity and selectivity mdpi.commdpi.comresearchgate.netresearchgate.net. Other methods, such as high-performance liquid chromatography with UV detection (HPLC-UV) and gas chromatography-mass spectrometry (GC-MS), have also been employed, although HPLC-UV may lack specificity mdpi.comnih.govwikipedia.org.

Sample Preparation and Stability Considerations

The inherent instability of this compound and ptaquiloside necessitates stringent sample preservation and extraction protocols to ensure accurate quantification mdpi.commdpi.comnih.gov. Ptaquiloside is highly unstable in aqueous solutions, with degradation rates strongly dependent on pH and temperature mdpi.comresearchgate.net. Rapid degradation occurs under alkaline conditions (pH > 8.5), leading to the formation of the this compound dienone with a half-life of approximately 33 hours at 22°C . Under acidic conditions (pH < 4), aromatization to pterosin B occurs, with a half-life of about 12 hours . A narrow window of stability for ptaquiloside is observed between pH 4.4 and 6.4 at low temperatures mdpi.comresearchgate.netresearchgate.net.

To mitigate degradation, specific sample preservation strategies are crucial. For instance, groundwater samples can be stabilized by buffering to pH 6 using ammonium (B1175870) acetate (B1210297) and storing at 4°C, with analysis recommended within 48 hours to maintain 94-100% recovery of ptaquiloside mdpi.comresearchgate.net. For long-term storage, lyophilized samples should be kept at -20°C in desiccated conditions, while -80°C is recommended for stability exceeding six months .

Common extraction techniques include the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, particularly for bracken fern, meat, and dairy products, which helps maintain a consistent pH of 5-5.5 during extraction, yielding recovery values typically ≥70% mdpi.com. Solid-phase extraction (SPE) is another effective method, particularly for water samples, achieving high recovery rates mdpi.com.

Detailed Research Findings

Quantitative analysis has revealed the presence and concentrations of this compound, ptaquiloside, and pterosin B in various environmental and biological matrices.

Quantitative Analysis in Environmental Samples

Ptaquiloside has been detected in groundwater and surface water due to leaching from bracken fern stands mdpi.comresearchgate.netwikipedia.org. Studies have developed sensitive methods for its detection:

A method for groundwater analysis achieved limits of detection (LOD) of 0.001 µg L⁻¹ for ptaquiloside and 0.0001 µg L⁻¹ for pterosin B, with recovery percentages of 85 ± 2% for ptaquiloside and 91 ± 3% for pterosin B for the entire method, which included a pre-concentration factor of 250 mdpi.comresearchgate.net.

Another UPLC-MS/MS method for environmental water samples reported method detection limits of 8 ng/L for ptaquiloside and 4 ng/L for pterosin B researchgate.net.

In specific environmental monitoring, ptaquiloside concentrations of 0.35 µg L⁻¹ were detected in one groundwater well mdpi.comresearchgate.net, and concentrations of 3.8 ± 0.24 µg/L were found in the shallow water table below a Danish bracken stand researchgate.net.

Pterosin B has been identified in 33% of surface water samples in some regions, particularly after rainy seasons, indicating the degradation of ptaquiloside in soils and subsequent leaching ub.edu.

Quantitative Analysis in Biological Samples

This compound and its precursor ptaquiloside are found in bracken fern and can be transferred to the food chain through livestock mdpi.complos.orgwikipedia.org.

Bracken Fern: The concentration of ptaquiloside in bracken fern varies significantly. Levels prior to hydrolysis have been reported up to 2,100 µg/g in dried fern leaves researchgate.netresearchgate.net. Wild specimens can contain ptaquiloside up to 6300 ± 520 µg/g and pterosin B up to 449 ± 1 µg/g researchgate.net. Commercial products derived from fronds or used in traditional medicine show ranges of 44 ± 3 to 666 ± 33 µg/g for ptaquiloside and up to 1653 ± 184 µg/g for pterosin B researchgate.net.

Animal Products (Milk, Meat): Ptaquiloside has been detected in the milk of cattle, sheep, goats, horses, and donkey mares grazing on bracken nih.govacs.org. While direct quantification of ptaquiloside in milk can be challenging due to its conversion to pterosins, methods exist to detect its presence plos.orgresearchgate.net. For meat, 0.1 µg/kg of ptaquiloside was detected in free-range beef using a sensitive LC-MS/MS method mdpi.comresearchgate.net.

Animal Fluids (Plasma, Urine): Studies on the toxicokinetics in cattle show that after intravenous administration, ptaquiloside and pterosin B are detected in urine, with 25-50% of the dose recovered as ptaquiloside and 12% as pterosin B within 12 hours plos.org. However, oral administration of bracken extract or dried ferns did not result in detectable ptaquiloside in plasma or urine, suggesting deglycosylation in the rumen, but pterosin B was observed plos.orgresearchgate.net.

Data Tables

The following tables summarize key quantitative analysis findings and method performance:

Table 1: Representative Limits of Detection (LOD) and Quantification (LOQ) for Ptaquiloside (PTA) and Pterosin B (PtB)

AnalyteMatrixMethodLOD (µg/kg or µg/L)LOQ (µg/kg or µg/L)Reference
PTABracken fern, Meat, DairyLC-MS/MS0.030.09 mdpi.com
PtBBracken fern, Meat, DairyLC-MS/MS0.030.09 mdpi.com
PTAGroundwaterUPLC-MS/MS0.001N/A mdpi.comresearchgate.net
PtBGroundwaterUPLC-MS/MS0.0001N/A mdpi.comresearchgate.net
PTAEnvironmental waterUPLC-MS/MS0.008N/A researchgate.net
PtBEnvironmental waterUPLC-MS/MS0.004N/A researchgate.net
PTAPlasmaLC-MS1.2 ng/mLN/A researchgate.net
PtBPlasmaLC-MS3.7 ng/mLN/A researchgate.net
PTAUrine (undiluted)LC-MS52 ng/mLN/A researchgate.net
PtBUrine (undiluted)LC-MS33 ng/mLN/A researchgate.net
PTAMilkLC-MS5.8 ng/mLN/A researchgate.net
PtBMilkLC-MS5.3 ng/mLN/A researchgate.net
PTABracken extractLC-MS0.024 µg/gN/A nih.gov
PtBBracken extractLC-MS0.028 µg/gN/A nih.gov

Table 2: Representative Recovery Rates for Ptaquiloside (PTA) and Pterosin B (PtB) in Various Matrices

AnalyteMatrixMethodRecovery (%)Reference
PTAGroundwaterSPE94
PTAGroundwaterSPE85 ± 2 mdpi.comresearchgate.net
PtBGroundwaterSPE91 ± 3 mdpi.comresearchgate.net
PTAPlasmaSPE71 researchgate.net
PtBPlasmaSPE75 researchgate.net
PTAUrineSPE88 researchgate.net
PtBUrineSPE82 researchgate.net
PTAMilkSPE77 researchgate.net
PtBMilkSPE63 researchgate.net

Table 3: Reported Concentrations of Ptaquiloside (PTA) and Pterosin B (PtB) in Environmental and Biological Samples

AnalyteMatrixConcentration Range/ValueUnitReference
PTADried Bracken FernUp to 2,100µg/g researchgate.netresearchgate.net
PTAWild Bracken FernBD - 6,300 ± 520µg/g researchgate.net
PtBWild Bracken FernBD - 449 ± 1µg/g researchgate.net
PTACommercial Bracken Products44 ± 3 to 666 ± 33µg/g researchgate.net
PtBCommercial Bracken ProductsBD to 1,653 ± 184µg/g researchgate.net
PTAGroundwater0.35µg/L mdpi.comresearchgate.net
PTAGroundwater (Danish)3.8 ± 0.24µg/L researchgate.net
PTAFree-range Beef0.1µg/kg mdpi.comresearchgate.net

Ptaquilosin Derivatives and Structure Activity Relationship Investigations

Structure-Activity Relationship (SAR) Studies for Biological Effects

Correlations Between Structural Modifications and DNA Alkylation Potential

The potent DNA alkylating activity of ptaquilosin derivatives is intrinsically linked to the presence and reactivity of the cyclopropyl (B3062369) carbinol system within their molecular structure. The dienone intermediate, formed from this compound, is a highly electrophilic compound. This electrophilic nature, particularly due to the conjugated keto group and the cyclopropyl carbinol system, enables it to act as a powerful alkylating agent wikiwand.comnih.gov.

DNA alkylation, a critical event in the genotoxic mechanism, occurs when this reactive dienone covalently binds to biological nucleophiles, including nucleosides and nucleotides. Specifically, studies have shown that the dienone reacts with DNA, forming adducts primarily at the N-3 position of adenine (B156593) and the N-7 position of guanine (B1146940) nih.govnih.govresearchgate.net. The formation of these DNA adducts is considered the molecular basis for bracken fern-induced carcinogenesis nih.govresearchgate.net.

The stability and subsequent activation of ptaquiloside (B1252988) and its aglycone, this compound, are notably pH-dependent. Under acidic conditions, ptaquiloside can undergo aromatization to pterosin B (PubChem CID: 115049), a non-toxic degradation product wikiwand.comnih.govnih.gov. In contrast, weakly alkaline conditions favor the conversion of ptaquiloside and this compound into the unstable, reactive dienone intermediate, thereby increasing its DNA alkylation potential wikiwand.comwikipedia.org. This pH-dependent activation underscores how environmental or physiological conditions can profoundly influence the compound's genotoxic efficacy.

Other illudane-type norsesquiterpene glycosides, such as caudatoside (PubChem CID: 102065498) and ptesculentoside (PubChem CID: 101502412), share a similar structural framework with ptaquiloside, including the reactive cyclopropane (B1198618) moiety nih.gov. While detailed quantitative structure-activity relationship (SAR) data for each specific derivative's DNA alkylation potential is complex and varies, the shared presence of this electrophilic cyclopropane group suggests a common mechanism of genotoxicity. Differences in other molecular features, such as hydroxyl groups, may influence binding processes with biological macromolecules nih.gov.

Influence of Molecular Features on Genotoxic and Carcinogenic Activity In Vitro

The genotoxic and carcinogenic activities of this compound and its derivatives in vitro are primarily dictated by the molecular features that facilitate the formation and reactivity of the dienone intermediate. The cyclopropyl group in the dienone is highly reactive as an electrophile, making it central to the compound's ability to induce genotoxic effects nih.gov.

In vitro studies have extensively investigated the genotoxic potential of ptaquiloside and its active forms using various assays. These include bacterial mutagenicity assays, such as the Salmonella typhimurium reverse mutation assay (Ames test), and mammalian cell tests like chromosomal aberration assays, sister chromatid exchange (SCE) induction, and unscheduled DNA synthesis (UDS) in cell lines such as Chinese hamster cells (V79, CHL) and human fibroblasts nih.gov.

Research indicates that ptaquiloside itself exhibits genotoxic properties. However, its metabolic activation to the pteridienone intermediate significantly enhances its mutagenic and clastogenic activity. For instance, ptaquiloside was found to be mutagenic in Salmonella typhimurium strains TA98 and TA100, with more pronounced effects observed under conditions that favor its activation (e.g., pre-incubation at pH 8.5 compared to pH 7.4). Similarly, its clastogenic effect, leading to chromosomal aberrations in Chinese hamster lung fibroblast cells, was also pH-dependent, showing greater potency at higher pH values.

While some pro-carcinogens require exogenous metabolic activation systems (e.g., S9 rat liver homogenate) for their genotoxic effects to be observed in vitro, ptaquiloside's activation is also significantly influenced by pH, allowing for its conversion to the active dienone without external enzymatic systems under appropriate conditions wikiwand.comwikipedia.org. Nevertheless, studies have also shown that S9 metabolic activation can enhance the genotoxicity of ptaquiloside, indicating a role for hepatic enzymes in its bioactivation nih.gov.

The formation of DNA adducts, resulting from the alkylation of DNA by the reactive dienone, is the fundamental molecular event underpinning the carcinogenic activity observed in vitro. These adducts can lead to mutations and chromosomal alterations, which are key steps in the initiation of carcinogenesis nih.govnih.gov.

Research Perspectives on Ptaquilosin S Impact in Agricultural and Natural Systems

Animal Health Research: Mechanisms of Ptaquilosin-Induced Diseases

The ingestion of bracken fern containing ptaquiloside (B1252988), and subsequently its active metabolite this compound and its dienone, is linked to several severe diseases in livestock, particularly cattle and sheep. These diseases are characterized by distinct pathogenic mechanisms involving cellular damage and carcinogenesis.

Bovine Enzootic Haematuria (BEH) is a chronic, non-infectious disease primarily affecting cattle, characterized by intermittent hematuria and the development of malignant lesions, particularly tumors, in the urinary bladder msdvetmanual.comvetlexicon.comnih.govscielo.br. Ptaquiloside, the precursor to this compound, is recognized as the main carcinogen responsible for BEH wikipedia.orgmsdvetmanual.comvetlexicon.comnih.govresearchgate.net. The pathogenesis of BEH requires prolonged exposure to bracken fern, often spanning several weeks to years, before clinical signs manifest msdvetmanual.comvetlexicon.com.

The molecular mechanism involves the conversion of ptaquiloside to this compound, and then to the highly reactive ptaquilodienone under weakly alkaline conditions wikipedia.orgwikiwand.comnih.govnih.govacs.org. This dienone acts as a potent electrophilic alkylating agent, directly reacting with biological nucleophiles, including DNA bases such as adenine (B156593) (primarily at N-3) and guanine (B1146940) (primarily at N-7) wikipedia.orgwikiwand.comnih.govacs.orgcabidigitallibrary.orgsemanticscholar.orgucm.es. This alkylation leads to the formation of DNA adducts, which can result in chromosomal damage, spontaneous depurination, and DNA cleavage, ultimately initiating carcinogenesis wikipedia.orgvetlexicon.comacs.orgcabidigitallibrary.orgsemanticscholar.orgucm.es.

Acute bracken poisoning in cattle is distinct from BEH and is characterized by a severe depression of bone marrow activity. This leads to profound leucopenia, particularly affecting granulocytes, along with thrombocytopenia and an acute hemorrhagic crisis wikipedia.orgmsdvetmanual.com. While ptaquiloside is a key toxin from bracken, some researchers suggest that it may not be the direct causative agent of the acute poisoning, instead describing it as an "aplastic anemia factor" wikipedia.orgsemanticscholar.orgresearchgate.net. However, ptaquiloside has been implicated as the osteomyelotoxic factor responsible for these effects semanticscholar.orgresearchgate.net.

High doses of ptaquiloside administered over a period of a few months have been shown to induce the characteristic hemorrhagic disease. This is attributed to the radiomimetic damage ptaquiloside inflicts on proliferating bone marrow stem cells msdvetmanual.com. The cellular damage results in a depletion of megakaryocytes in the bone marrow, followed by hypoplasia of both leukocytic and erythrocytic cell lines msdvetmanual.com. The resulting hematological profile often presents with an initial monocytosis, progressing to granulocytopenia and thrombocytopenia, and in terminal stages, marked thrombocytopenia accompanied by anemia and leukopenia msdvetmanual.com.

Bright blindness, also known as progressive retinal degeneration (PRD), is a less common but significant manifestation of ptaquiloside toxicity, predominantly reported in sheep in specific geographical regions such as parts of England, Wales, New Zealand, and Australia nih.govmsdvetmanual.comamazonaws.commdpi.com. Sheep affected by this condition experience permanent blindness. Clinically, this is observed as tapetal hyperreflectivity, a poor response of the pupils to light, and in advanced stages, a noticeable narrowing of retinal arteries and veins, along with a pale tapetum nigrum msdvetmanual.com.

Histopathological examination of affected eyes reveals severe atrophy of the retinal rods and cones msdvetmanual.com. The development of bright blindness is associated with long-term exposure to ptaquiloside, typically over months to years nih.gov. Experimental studies have successfully reproduced progressive retinal degeneration in sheep through the administration of ptaquiloside, confirming its direct role in the etiology of this condition acs.orgcabidigitallibrary.orgamazonaws.comfood.gov.uk.

Research on this compound Transfer into Animal Products for Environmental and Exposure Modeling

Research into the transfer of this compound and its metabolites into animal products is crucial for understanding environmental contamination and assessing potential exposure risks to humans.

Ptaquiloside, the precursor that converts to this compound, has been detected in the milk and meat of livestock that have consumed bracken fern wikipedia.orgnih.govresearchgate.netmdpi.comresearchgate.netmdpi.comresearchgate.net. Studies indicate that cattle and sheep can excrete approximately 8-10% of the ingested ptaquiloside into their milk food.gov.ukmdpi.com. This excretion in milk has been shown to be linearly dose-dependent wikipedia.orgfood.gov.uk. Beyond milk, ptaquiloside and its metabolites are also excreted in urine, with up to 41% of an intravenously administered dose detectable in urine msdvetmanual.comresearchgate.net. The high water solubility of ptaquiloside facilitates its excretion from the animal body researchgate.net.

The metabolic fate of ptaquiloside in animals involves several transformations. Ptaquiloside readily undergoes deglycosylation, releasing glucose and forming this compound. This compound then converts into the unstable conjugated dienone intermediate (ptaquilodienone or pteridienone), which is the biologically active form wikipedia.orgwikiwand.comnih.govnih.gov. This conversion to the dienone can occur under weakly alkaline conditions wikipedia.orgwikiwand.comnih.gov. A significant portion of ptaquiloside is also converted into the non-toxic pterosin B within the bloodstream researchgate.net. Pterosin B has been detected in both plasma and urine following oral administration of bracken researchgate.net.

Historically, direct detection of ptaquiloside in milk has been challenging, leading many studies to rely on the detection of its more stable metabolites, such as pterosins nih.govresearchgate.netresearchgate.net. However, advancements in analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), now enable more direct and sensitive quantification of ptaquiloside and its metabolites in biological matrices researchgate.netmdpi.com. Ptaquiloside has been shown to accumulate in various tissues, including the mammary glands researchgate.net. Ptaquiloside-like compounds have also been identified in the muscle, liver, kidney, and heart tissues of calves that consumed bracken nih.govresearchgate.net.

Quantitative assessment of this compound and its metabolites in animal tissues and products is critical for evaluating exposure risks and informing food safety measures. Modern analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for sensitive and accurate quantification of these compounds researchgate.netmdpi.comresearchgate.net.

Research has focused on measuring the concentrations of ptaquiloside, pterosin B, and pterosin G in animal plasma and various tissues mdpi.com. For example, one study reported ptaquiloside concentrations in plasma at 0.97 µg/mL and ptesculentoside at 1.30 µg/mL, noting that these values decreased to less than 10% within 24 hours after bracken consumption mdpi.com. Furthermore, fifteen days post-bracken intake, ptesculentoside was detected in skeletal muscle at 0.42 µg/g and in the liver at 0.32 µg/g mdpi.com.

The limits of quantification (LOQ) for ptaquiloside and pterosin B in plasma have been reported as 1.2 ng/mL and 3.7 ng/mL, respectively researchgate.net. For milk, the LOQ values were 5.8 ng/mL for ptaquiloside and 5.3 ng/mL for pterosin B researchgate.net. A study on free-range beef detected ptaquiloside at a concentration of 0.1 µg/kg researchgate.net. Databases like the Animal Metabolite Database (AMDB) provide quantitative data on metabolite concentrations in various animal tissues, serving as a valuable resource for baseline metabolite levels in research mdpi.com.

Quantitative Data on this compound Metabolites in Animal Tissues

CompoundMatrixConcentration (Mean)Time after Bracken ConsumptionSource
PtaquilosidePlasma0.97 µg/mLInitial mdpi.com
PtesculentosidePlasma1.30 µg/mLInitial mdpi.com
PtesculentosideSkeletal Muscle0.42 µg/g15 days mdpi.com
PtesculentosideLiver0.32 µg/g15 days mdpi.com
PtaquilosideBeef0.1 µg/kg- researchgate.net

Analytical Limits of Quantification (LOQ) for this compound and Metabolites

CompoundMatrixLOQ (ng/mL)Source
PtaquilosidePlasma1.2 researchgate.net
Pterosin BPlasma3.7 researchgate.net
PtaquilosideMilk5.8 researchgate.net
Pterosin BMilk5.3 researchgate.net

Emerging Research Frontiers and Methodological Challenges in Ptaquilosin Studies

Advanced Mechanistic Elucidation: Unraveling Complex Biological Interactions

Ptaquilosin (PTA), a norsesquiterpene glycoside produced by bracken ferns (Pteridium aquilinum), is recognized as the principal carcinogenic agent responsible for the plant's toxicity. wikipedia.org Recent research has focused on elucidating the intricate molecular mechanisms that underpin its biological activity. The carcinogenicity of this compound is not direct; it requires metabolic activation to exert its genotoxic effects. mdpi.com

Under weakly alkaline conditions, such as those found in physiological environments, this compound loses its glucose moiety to form an unstable aglycone, which then transforms into a highly reactive dienone intermediate known as pteridienone. wikipedia.org This pteridienone is considered the ultimate carcinogen of bracken fern. wikipedia.org Its potent electrophilic nature, conferred by a cyclopropyl (B3062369) carbinol system, allows it to act as a powerful alkylating agent, readily reacting with biological nucleophiles. wikipedia.org

The primary target for pteridienone's alkylating activity is DNA. mdpi.com Mechanistic studies have revealed that it forms covalent adducts with DNA bases, primarily at the N-3 position of adenine (B156593) and the N-7 position of guanine (B1146940). wikipedia.orgmdpi.com This alkylation process can induce spontaneous depurination and cleavage of the DNA strand at the adenine site. wikipedia.org Such DNA damage, if not properly repaired, can lead to mutations and chromosomal aberrations, which are critical events in the initiation of cancer. wikipedia.orgmdpi.com For instance, the alkylation of adenine in codon 61 of the H-ras proto-oncogene, followed by depurination and erroneous DNA synthesis, has been shown to activate this oncogene in calves exposed to bracken. wikipedia.org

Further research has also demonstrated the formation of O6-alkylguanine (O6-PTBguanine) adducts in DNA upon exposure to pteridienone. acs.org O6-alkylguanines are known to be mutagenic, providing a direct mechanistic link between this compound exposure and its carcinogenic properties. acs.org Worryingly, this specific adduct is poorly repaired by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), suggesting it may persist in the DNA and be particularly deleterious. acs.orgnih.gov The genotoxicity of this compound has been confirmed in studies showing it elicits unscheduled DNA synthesis, a hallmark of DNA repair, in a dose-dependent manner. nih.gov

The interaction of pteridienone is not limited to DNA. It also reacts with amino acids, particularly the thiol group in cysteine, glutathione, and methionine. wikipedia.org While the primary carcinogenic mechanism is DNA alkylation, these interactions with proteins and other cellular nucleophiles may contribute to the broader toxicological profile of this compound.

Table 1: Key Molecular Interactions of this compound's Active Metabolite (Pteridienone)

Biological TargetSite of InteractionConsequence of Interaction
DNA (Deoxyribonucleic Acid)N-3 of AdenineFormation of DNA adducts, potential for depurination and DNA strand cleavage. wikipedia.orgmdpi.com
DNA (Deoxyribonucleic Acid)N-7 of GuanineFormation of DNA adducts, contributing to genotoxicity. wikipedia.orgmdpi.com
DNA (Deoxyribonucleic Acid)O6 of GuanineFormation of mutagenic O6-PTBguanine adducts with poor repair efficiency. acs.org
Amino Acids (e.g., Cysteine, Methionine)Thiol group (-SH)Alkylation of amino acids, potential disruption of protein function. wikipedia.org
GlutathioneThiol group (-SH)Depletion of cellular antioxidant defenses. wikipedia.org

Application of Omics Technologies (Genomics, Proteomics) in this compound Toxicology Research

The advent of "omics" technologies, including genomics, proteomics, and metabolomics, offers powerful tools to investigate the toxicological impact of this compound at a systems-biology level. These approaches allow for a comprehensive analysis of the global changes in genes, proteins, and metabolites within an organism following exposure to the toxin, providing a more holistic understanding of its effects beyond single-target interactions.

Genomic studies can identify the full spectrum of genetic alterations induced by this compound. By analyzing DNA sequences and chromosomal structures in exposed cells or tissues, researchers can map the specific patterns of mutations, deletions, and rearrangements caused by this compound-DNA adducts. For example, investigating the activation of the H-ras oncogene in rats with ileal and urinary bladder tumors after this compound ingestion represents an early application of genomic principles to understand its carcinogenic mechanism. wikipedia.org Modern genomic techniques could further elucidate genome-wide instability and identify novel cancer-driver genes activated or inactivated by this compound exposure.

Proteomics, the large-scale study of proteins, can reveal how this compound exposure alters cellular function. By comparing the protein profiles of exposed and unexposed cells, researchers can identify proteins that are up- or down-regulated, or post-translationally modified. This can shed light on the cellular stress response pathways, DNA repair mechanisms, and apoptosis (programmed cell death) pathways that are activated or disrupted by the toxin. For example, proteomic analysis could identify specific enzymes involved in the metabolic activation of this compound or proteins that are direct targets of alkylation by pteridienone, leading to functional impairment.

Metabolomics focuses on the comprehensive analysis of small-molecule metabolites. This approach can provide a snapshot of the metabolic state of an organism and identify perturbations caused by this compound. It can help in understanding the detoxification pathways, such as the conjugation of this compound or its metabolites with molecules like glutathione, and how these pathways are overwhelmed at toxic exposure levels. wikipedia.org Furthermore, metabolomics can identify unique biomarkers of this compound exposure, which could be invaluable for monitoring and risk assessment in both animals and humans.

Although specific, large-scale omics studies on this compound are still emerging in the published literature, the mechanistic understanding of its DNA-alkylating properties provides a strong foundation for hypothesis-driven omics research. wikipedia.orgmdpi.com These technologies hold the key to bridging the gap between the initial chemical insult and the ultimate pathological outcomes, such as cancer.

Development of Novel Environmentally Sustainable Control Measures for Pteridium

The invasive nature of bracken fern (Pteridium aquilinum) and the environmental persistence of its carcinogen, this compound, necessitate the development of effective and environmentally sustainable control strategies. orgprints.orgnih.gov Traditional methods often rely on mechanical cutting or the application of chemical herbicides, which can have drawbacks.

Chemical control has proven effective, with herbicides like asulam (B1667650) and glyphosate (B1671968) being widely used. usda.govgov.wales Asulam is particularly favored due to its relative specificity for ferns. gov.walesua.es However, concerns exist regarding the potential off-target effects of herbicides on other plant species and the high water solubility of compounds like asulam, which can lead to their persistence in soil and water systems. gov.wales This has prompted research into minimizing chemical use and exploring alternative, more sustainable approaches.

Mechanical methods, such as repeated cutting or bruising, aim to deplete the extensive underground rhizome system's carbohydrate reserves. growsmartgrowsafe.orgresearchgate.net Studies have shown that cutting twice or thrice annually can effectively reduce frond density to zero over several years. researchgate.net While labor-intensive, these methods avoid the use of chemicals. However, bruising has been found to be largely ineffective. researchgate.net

A significant frontier in sustainable control is the exploration of biological control agents. nih.gov Research is underway to identify insects and fungi that are natural enemies of bracken. For example, two South African moth species, Conservula conisigna and a Panotima species, have shown promise in damaging bracken fronds. usda.govresearchgate.net Fungal pathogens are also being investigated as potential mycoherbicides. researchgate.net The fungus Ascochyta pteridis, which causes curl-tip disease in bracken, is a candidate being studied for its potential to be formulated and applied to control bracken stands. researchgate.netcambridge.org

Another sustainable strategy involves ecological management. Promoting the growth of dense, competitive native vegetation can help suppress bracken spore germination and establishment. nih.govgrowsmartgrowsafe.org In some neotropical regions, planting fast-growing pioneer trees like balsa (Ochroma pyramidale) has been shown to effectively out-compete and eradicate bracken infestations, facilitating natural forest regeneration. mdpi.com Furthermore, finding agricultural uses for harvested bracken, such as for compost, mulch, or biofuel, could turn a problematic weed into a valuable resource, incentivizing its removal. orgprints.org

Table 2: Comparison of Sustainable Control Measures for Pteridium aquilinum

Control MethodPrinciple of ActionAdvantagesChallenges/Limitations
Mechanical Cutting Depletes rhizome energy reserves through repeated defoliation. growsmartgrowsafe.orgEnvironmentally benign (no chemicals), effective if repeated consistently. researchgate.netLabor-intensive, long-term commitment required. researchgate.net
Biological Control (Insects) Introduction of host-specific insects (e.g., moths) to predate on bracken. usda.govSelf-sustaining, targets the weed specifically. researchgate.netRisk of non-target effects, long research and approval process. usda.gov
Biological Control (Fungi) Application of pathogenic fungi (mycoherbicides) to induce disease. cambridge.orgPotentially specific, environmentally friendly. researchgate.netVariable efficacy depending on environmental conditions, formulation challenges. researchgate.net
Ecological Management Promoting competitive native vegetation to out-compete bracken. nih.govgrowsmartgrowsafe.orgRestores native biodiversity, long-term solution. mdpi.comMay require initial site preparation and planting.
Utilization of Harvested Biomass Creating economic value from removed bracken (e.g., biofuel, compost). orgprints.orgIncentivizes removal, contributes to a circular economy.Requires development of processing infrastructure and markets.

Enhancements in Trace-Level this compound Detection and Quantification in Complex Environmental Matrices

Accurate risk assessment of this compound requires sensitive and reliable analytical methods to detect and quantify the toxin at trace levels in complex environmental samples such as soil, water, and biological tissues. nih.gov Due to its instability and the low concentrations at which it is often found, significant advancements in analytical chemistry have been necessary.

The gold standard for this compound analysis is now widely recognized as Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). nih.govgeus.dk This technique offers high sensitivity and selectivity, allowing for the detection of this compound at concentrations relevant to environmental exposure, often in the nanogram per liter (ng/L) or microgram per kilogram (µg/kg) range. mdpi.comresearchgate.net LC-MS/MS methods are significantly more sensitive than older techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV). nih.gov For example, LC-MS/MS methods have achieved detection limits for this compound in water as low as 0.19 µg/L, and even down to 0.008 µg/L with ultra-performance liquid chromatography (UPLC-MS/MS). nih.govresearchgate.net

A critical challenge in analyzing this compound is its instability, as it readily degrades depending on pH and temperature. mdpi.com This necessitates careful sample collection, preservation, and preparation protocols. For instance, maintaining samples at a pH between 4.4 and 6.4 and at low temperatures can slow degradation. mdpi.com Sample preparation techniques like Solid-Phase Extraction (SPE) are often employed to clean up samples and preconcentrate the analyte, which is crucial for achieving low detection limits in matrices like groundwater. nih.govgeus.dk More recently, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been adapted for the analysis of this compound in food matrices like meat and dairy products, providing a rapid and efficient cleanup protocol. mdpi.com

Recent analytical method development has also focused on the simultaneous quantification of this compound and its analogues, such as ptesculentoside (PTE) and caudatoside (CAU), as well as their corresponding degradation products, the pterosins (e.g., pterosin B). nih.gov A fast LC-MS method has been developed that can separate and quantify these six compounds within a 5-minute chromatographic run, enabling more comprehensive assessments of bracken-related toxins in various samples. nih.gov

Table 3: Advancements in Analytical Methods for this compound Detection

TechniqueMatrixReported Limit of Detection (LOD)Key Advantages
LC-MS/MSGroundwater0.19 µg/L nih.govgeus.dkHigh sensitivity and structural confirmation.
UPLC-MS/MSWater0.008 µg/L researchgate.netImproved resolution and speed over conventional LC.
LC-MS/MS with QuEChERSMeat, Dairy Products0.03 µg/kg mdpi.comRapid and effective sample cleanup for complex food matrices.
Fast LC-MSBracken Fern0.08-0.26 µg/L (equivalent to 2.0-6.5 µg/g) nih.govSimultaneous quantification of this compound, its analogues, and pterosins.

Refinement of Environmental Fate and Transport Models for Predictive Capabilities

Understanding and predicting how this compound moves and persists in the environment is crucial for assessing the risk of contamination of water resources. dtu.dk To this end, researchers are developing and refining environmental fate and transport models. These models aim to simulate the key processes that govern the toxin's journey from the bracken plant to soil and potentially into groundwater and surface water. nih.gov

Key processes incorporated into these models include the production of this compound in the fern, its release from the plant (wash-off from fronds by precipitation), degradation in soil, sorption to soil particles, and transport through the soil profile. dtu.dk this compound is highly soluble in water and shows low affinity for soil particles, making it prone to leaching. mdpi.comnih.gov

Recent modeling efforts have led to the development of the first mechanistic model, adapted from the agroecosystem model DAISY, specifically for describing the generation and environmental fate of this compound. nih.gov This model incorporates functions for:

Toxin production within the bracken canopy as a function of plant biomass. dtu.dk

Regulation of toxin wash-off from both the live canopy and dead litter. dtu.dk

Control of toxin content at different plant development stages. dtu.dk

Model simulations have shown that a significant portion of this compound degrades rapidly in the soil, particularly during warmer summer months due to higher microbial activity and temperature. nih.govnih.gov However, leaching can occur in pulses linked directly to rainfall events. nih.gov A critical factor in its transport is macropore flow, where the toxin is rapidly transported through large soil pores (like root channels or cracks), bypassing much of the soil matrix where degradation would occur. dtu.dk Models predict that macropore transport can be responsible for the majority of the total mass of this compound leached. nih.gov

The degradation of this compound is a complex process influenced by several factors. Hydrolysis is a primary degradation pathway, and its rate is highly dependent on pH and temperature. researchgate.net The toxin is most stable in slightly acidic to neutral conditions (pH 4.5-6.5), while degradation is faster in alkaline or strongly acidic environments. mdpi.comresearchgate.net Low temperatures and the presence of clay minerals can slow down hydrolysis, potentially allowing this compound to persist for months in groundwater. researchgate.netmdpi.com Microbial degradation also plays a significant role, especially in the more biologically active topsoil layers. nih.gov

By refining these models with field data, scientists can improve their predictive capabilities. This allows for the identification of "hot spots" and "hot moments" for this compound leaching, identifying areas with bracken density, high rainfall, and vulnerable soil types as being at the highest risk for water contamination. nih.gov

Interdisciplinary Approaches for Holistic Assessment of this compound in Biogeochemical Cycles

A holistic understanding of the impact of this compound requires interdisciplinary approaches that integrate knowledge from chemistry, biology, ecology, toxicology, and environmental science. mdpi.com The study of this compound is inherently interdisciplinary because its journey involves its synthesis by a plant, its transport through ecosystems, its interaction with living organisms, and its ultimate fate in the environment. mdpi.comnih.gov

The biogeochemical cycle of this compound begins with its production in Pteridium species. mdpi.com Ecological studies are essential to understand the factors influencing bracken growth and toxin concentration, which can vary significantly. nih.gov From the plant, the toxin is transferred to the soil and water, a process governed by hydrological and geochemical principles. nih.gov Its high water solubility facilitates its movement from the plant canopy and litter into the soil solution following rainfall. mdpi.com

Once in the soil, the fate of this compound is determined by a combination of chemical (hydrolysis) and biological (microbial degradation) processes. nih.gov Soil science and microbiology are crucial for characterizing how soil properties (pH, temperature, organic matter, clay content) and microbial communities influence the toxin's persistence. nih.gov The potential for this compound to leach into groundwater connects its cycle to hydrogeology and water resource management, posing a risk to drinking water quality. researchgate.netnih.gov

The toxicological dimension involves understanding how this compound affects organisms at various trophic levels. This includes not only the well-documented carcinogenic effects in livestock and laboratory animals but also its potential impacts on soil microbes and other wildlife. nih.govmdpi.com The transfer of this compound through the food chain, for example, via contaminated milk or meat from grazing animals, highlights the link between ecosystem health and human health. mdpi.comnih.gov

Q & A

Q. What analytical techniques are recommended for detecting Ptaquilosin and its intermediates in biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used due to its sensitivity in identifying this compound and its reactive intermediates like dienone. Stability studies under varying pH conditions (e.g., simulated gastric/intestinal fluids) should precede detection to account for degradation pathways . For reproducibility, follow NIH preclinical guidelines, including sample preparation protocols and validation of detection limits .

Q. How does this compound’s molecular structure influence its reactivity with DNA?

  • Methodological Answer : this compound’s β-glucoside moiety undergoes acid- or base-induced hydrolysis to form a dienone intermediate, which alkylates adenine residues in DNA, leading to adducts like pterosin B. Computational modeling (e.g., density functional theory) can predict reactive sites, while in vitro assays (e.g., plasmid cleavage tests) validate adduct formation .

Q. What are the primary challenges in isolating this compound from bracken fern extracts?

  • Methodological Answer : Co-extraction of phytochemicals (e.g., flavonoids) interferes with purification. Use gradient elution in column chromatography with silica gel or reverse-phase matrices. Validate purity via nuclear magnetic resonance (NMR) and compare spectral data with published libraries .

Advanced Research Questions

Q. How can conflicting data on this compound’s carcinogenicity be resolved across in vivo and in vitro studies?

  • Methodological Answer : Discrepancies often arise from metabolic activation differences. Apply physiologically based pharmacokinetic (PBPK) modeling to simulate interspecies variation. Validate using human hepatocyte co-cultures and compare adduct formation rates with rodent models. Statistical meta-analysis of existing datasets can identify confounding variables (e.g., dose-response thresholds) .

Q. What experimental designs optimize the study of this compound’s environmental persistence in soil ecosystems?

  • Methodological Answer : Use microcosm setups with controlled variables (pH, organic matter content, microbial activity). Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification. Include positive controls (e.g., spiked soil samples) and longitudinal sampling to track degradation kinetics. Reference EPA guidelines for environmental toxicant testing .

Q. How should researchers address variability in this compound’s genotoxic effects across cell lines?

  • Methodological Answer : Conduct comparative transcriptomic profiling (RNA-seq) to identify cell-specific repair mechanisms (e.g., NER pathway efficiency). Use isogenic cell lines with CRISPR-edited DNA repair genes to isolate variables. Normalize data using housekeeping genes and validate with comet assays .

Data Analysis and Reproducibility

Q. What statistical frameworks are suitable for analyzing dose-dependent this compound toxicity?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to sigmoidal dose-response curves. Use Bayesian hierarchical models to account for inter-experiment variability. Open-source tools like R/Brms or Stan facilitate reproducibility. Share raw datasets via public repositories (e.g., Zenodo) per PLOS data policies .

Q. How can contradictory findings in this compound’s bioactivation pathways be reconciled?

  • Methodological Answer : Perform isotopic labeling (e.g., ¹³C-Ptaquilosin) to trace metabolic intermediates in hepatic microsomes. Compare results across species using cross-species cytochrome P450 inhibition assays. Publish negative results in supplementary materials to reduce publication bias .

Experimental Design Considerations

Q. What controls are essential for in vitro studies on this compound-induced DNA damage?

  • Methodological Answer : Include:
  • Negative controls : Cells treated with vehicle (e.g., DMSO).
  • Positive controls : Cells exposed to known genotoxins (e.g., benzo[a]pyrene).
  • Technical replicates : Triplicate wells per condition to assess assay precision.
    Document protocols using ARRIVE guidelines for preclinical studies .

Q. How to design a longitudinal study assessing chronic this compound exposure in animal models?

  • Methodological Answer : Use a randomized block design with stratified groups (e.g., by age/weight). Monitor adduct accumulation via periodic biopsies and liquid chromatography-UV detection. Terminate cohorts at predefined intervals to analyze cumulative effects. Ethics approval must address humane endpoints per institutional guidelines .

Tables for Methodological Reference

Technique Application Key Considerations References
LC-MS/MSQuantifying this compound in serumValidate with isotopically labeled standards
CRISPR-Cas9 editingStudying DNA repair mechanismsUse sgRNA validation via Sanger sequencing
Bayesian hierarchical modelsDose-response analysisReport 95% credible intervals for effect sizes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.